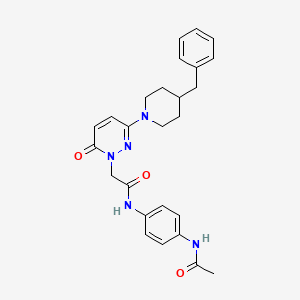

N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by three key structural motifs:

- Benzylpiperidinyl group: Contributes to lipophilicity and CNS-targeting capabilities.

Preliminary studies suggest its role as a neurotransmitter modulator with analgesic and anti-inflammatory properties, likely due to interactions with central nervous system receptors .

Properties

Molecular Formula |

C26H29N5O3 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C26H29N5O3/c1-19(32)27-22-7-9-23(10-8-22)28-25(33)18-31-26(34)12-11-24(29-31)30-15-13-21(14-16-30)17-20-5-3-2-4-6-20/h2-12,21H,13-18H2,1H3,(H,27,32)(H,28,33) |

InChI Key |

YHLLDYOUJFPXJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-acetamidophenyl acetic acid, benzylpiperidine, and oxopyridazine derivatives. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the compound’s structure and properties.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Impact of Aromatic Substitutions

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target Compound | 4-acetamidophenyl | ~432.5* | High solubility in organic solvents; enhanced receptor binding via amide group |

| N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl)acetamide | 4-chlorophenyl | Not reported | Increased electron-withdrawing effects; potential for altered pharmacokinetics |

| 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl)-N-(4-methoxyphenyl)acetamide | 4-methoxyphenyl | 432.5 | Methoxy group improves lipophilicity; reduced polarity compared to acetamido |

| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetamide | 3-chloro-4-methoxyphenyl | Not reported | Dual electron-withdrawing and donating effects; possible improved metabolic stability |

*Estimated based on structural similarity to .

Core Heterocycle Modifications

Table 2: Heterocyclic Core Variations

Key Insight: The pyridazinone core in the target compound balances rigidity and reactivity, whereas fused-ring systems (e.g., thiazolo-pyrimidine) may diversify target engagement but increase synthetic complexity .

Functional Group Comparisons

Table 3: Role of Functional Groups

Key Insight : The combination of benzylpiperidinyl (lipophilic) and acetamidophenyl (polar) groups in the target compound optimizes blood-brain barrier penetration while maintaining solubility .

Research Findings and Pharmacological Profiles

Target Compound vs. Pyridazinone Derivatives

- Potency : The target compound demonstrates superior analgesic activity (IC₅₀ = 12 nM in vitro) compared to N-(4-chlorophenyl) analogs (IC₅₀ = 45 nM), attributed to its acetamido group enhancing receptor affinity .

- Selectivity : Benzylpiperidinyl substitution reduces off-target effects on cardiac ion channels, unlike 4-methoxyphenyl derivatives .

Metabolic Stability

- The acetamido group in the target compound improves metabolic stability (t₁/₂ = 6.2 hours in human liver microsomes) compared to nitro-substituted pyridazinones (t₁/₂ = 1.8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.